molecular formula C7H16N2O B1416477 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol CAS No. 748766-92-9

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol

Cat. No.: B1416477
CAS No.: 748766-92-9
M. Wt: 144.21 g/mol
InChI Key: NVGQSNNWKLLATJ-ZETCQYMHSA-N
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Description

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include mild temperatures and the use of solvents such as methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition has also been proposed . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyrrolidines, which can be further functionalized for specific applications.

Scientific Research Applications

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is unique due to its specific substitution pattern and the presence of both an amino and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-[methyl-[(3S)-pyrrolidin-3-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQSNNWKLLATJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653495
Record name 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748766-92-9
Record name 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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